molecular formula C14H20N2O B12504443 2-Methyl-N-(piperidin-3-ylmethyl)benzamide

2-Methyl-N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B12504443
M. Wt: 232.32 g/mol
InChI Key: VCHDTMSZOTUODZ-UHFFFAOYSA-N
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Description

2-Methyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of 2-methylbenzoic acid with piperidine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-N-(piperidin-3-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(piperidin-4-ylmethyl)benzamide
  • 2-Methyl-N-(piperidin-2-ylmethyl)benzamide
  • N-(piperidin-3-ylmethyl)benzamide

Uniqueness

2-Methyl-N-(piperidin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring and the methyl group on the benzamide moiety contribute to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-N-(piperidin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H20N2O/c1-11-5-2-3-7-13(11)14(17)16-10-12-6-4-8-15-9-12/h2-3,5,7,12,15H,4,6,8-10H2,1H3,(H,16,17)

InChI Key

VCHDTMSZOTUODZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCCNC2

Origin of Product

United States

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